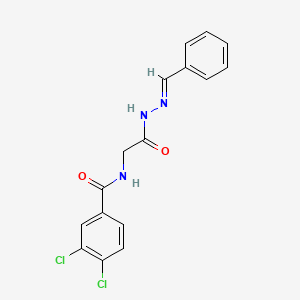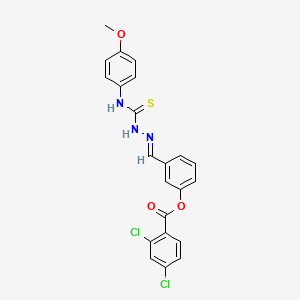![molecular formula C24H19BrClN3O2S2 B12009439 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 618880-55-0](/img/structure/B12009439.png)
2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a complex organic molecule with the following chemical formula:
C24H18BrClFN3O2S2
. - It belongs to the class of benzothienopyrimidines and contains both heterocyclic and aromatic moieties.
- The compound’s structure includes a bromophenyl group, a thieno[2,3-D]pyrimidine ring, and a chlorophenylacetamide fragment.
Méthodes De Préparation
- Synthetic Routes :
- One synthetic route involves the condensation of appropriate starting materials. For example, a bromophenyl ketone can react with a thienopyrimidine derivative under suitable conditions.
- Another approach is the cyclization of a precursor containing a thienopyrimidine scaffold and a bromophenyl group.
- Reaction Conditions :
- These reactions typically occur under inert atmosphere (nitrogen or argon) and in the presence of a base or acid catalyst.
- Solvents like dichloromethane, dimethylformamide, or acetonitrile are commonly used.
- Industrial Production :
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions and purification steps ensures high yield and purity.
Analyse Des Réactions Chimiques
- Reactions :
- The compound can undergo various reactions, including:
- Oxidation : Oxidative transformations of the sulfur atom or aromatic rings.
- Reduction : Reduction of carbonyl groups or other functional moieties.
- Substitution : Halogen exchange or nucleophilic substitution.
- Common Reagents and Conditions :
- Oxidation: Reagents like potassium permanganate, chromium trioxide, or peracids.
- Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
- Substitution: Sodium or potassium hydroxide, nucleophiles (e.g., amines).
- The compound can undergo various reactions, including:
- Major Products :
- Oxidation may lead to sulfoxides or sulfones.
- Reduction can yield the corresponding amines.
- Substitution reactions result in various derivatives.
Applications De Recherche Scientifique
- Chemistry :
- The compound serves as a versatile building block for designing novel molecules due to its unique structure.
- Researchers explore its reactivity and use it in synthetic methodologies.
- Biology and Medicine :
- Investigating its biological activity against specific targets (e.g., enzymes, receptors).
- Assessing its potential as a drug candidate or probe molecule.
- Industry :
- Applications in materials science, such as organic electronics or sensors.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
- Similar Compounds :
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (B4) : Investigated for neurotoxic potential .
- 4-(3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-D]pyrimidin-2-yl)benzenesulfonamide : A related compound with a similar core structure .
- Uniqueness :
- The compound’s combination of thienopyrimidine, bromophenyl, and chlorophenylacetamide moieties sets it apart from other derivatives.
Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights
Propriétés
Numéro CAS |
618880-55-0 |
|---|---|
Formule moléculaire |
C24H19BrClN3O2S2 |
Poids moléculaire |
560.9 g/mol |
Nom IUPAC |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H19BrClN3O2S2/c25-14-5-11-17(12-6-14)29-23(31)21-18-3-1-2-4-19(18)33-22(21)28-24(29)32-13-20(30)27-16-9-7-15(26)8-10-16/h5-12H,1-4,13H2,(H,27,30) |
Clé InChI |
NDDNAJKQOMHRIT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-methylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009370.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12009376.png)
![2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone](/img/structure/B12009384.png)
![(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12009389.png)


![(5E)-5-[2-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12009400.png)





